3-Bromo-4-iodothiophene
Overview
Description
3-Bromo-4-iodothiophene is a halogenated thiophene, a compound that contains a thiophene ring substituted with bromine and iodine atoms at the 3 and 4 positions, respectively. This compound is of interest due to its potential as an intermediate in the synthesis of various thiophene derivatives, which are important in the field of organic electronics and materials science.
Synthesis Analysis
The synthesis of halogenated thiophenes, such as 3-bromo-4-iodothiophene, often involves palladium-catalyzed coupling reactions. For instance, bromothiophene derivatives can react with aryl iodides in the presence of a palladium complex and a silver(I) nitrate/potassium fluoride system to induce coupling at the C-H bond adjacent to the sulfur atom, while preserving the carbon-bromine bond . This method allows for further palladium-catalyzed C-C bond-forming reactions, which are useful in the synthesis of complex thiophene-based structures.
Molecular Structure Analysis
The molecular structure of 3-bromo-4-iodothiophene is characterized by the presence of heavy halogen atoms, which can influence the electronic properties of the molecule. X-ray crystallography of similar compounds, such as 3,4'-dibromo-2,2'-bithiophene, provides insights into the molecular conformation and the influence of halogen atoms on the overall structure . The presence of bromine and iodine can also affect the reactivity of the thiophene ring, making it a versatile intermediate for further chemical modifications.
Chemical Reactions Analysis
3-Bromo-4-iodothiophene can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the reaction with sodium methoxide can lead to a halogen-dance, resulting in a mixture of different bromo- and iodo-thiophenes . This reactivity is exploited in organic synthesis to create a variety of thiophene derivatives with different substitution patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromo-4-iodothiophene are influenced by the electron-withdrawing nature of the halogen substituents. These properties are crucial for the application of thiophene derivatives in electronic devices. For example, the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) demonstrates the impact of bromine on lowering the oxidation potential and narrowing the band gap, leading to a stable conducting state and a higher degree of electrochemical reversibility . Such properties are essential for the development of electrochromic devices and other electronic applications.
Scientific Research Applications
Halogen Dance Reactions
One significant application of 3-bromo-4-iodothiophene involves its participation in halogen dance reactions. Gronowitz, Hallberg, and Glennow (1980) studied the reaction of 3-bromo-4-iodothiophene with sodium methoxide, which resulted in a halogen dance, producing a mixture of various bromo-iodothiophenes and diiodo-bromothiophenes (Gronowitz, Hallberg, & Glennow, 1980).
Vibrational Spectra Analysis
The study of vibrational spectra of thiophene derivatives, including 3-bromo-4-iodothiophene, has been a subject of research. Paliani and Cataliotti (1982) analyzed the infrared and Raman spectra of 3-halogeno-derivatives of thiophene, providing insights into the fundamental vibrations and structural properties of these compounds (Paliani & Cataliotti, 1982).
Selective Metallation and Synthesis
Selective metallation of 3-halothiophenes, including 3-bromo-4-iodothiophene, has been explored for the synthesis of other thiophene derivatives. Sonoda et al. (2009) demonstrated the selective lithiation of 3-bromothiophene, leading to the synthesis of 2-bromo-3-formylthiophene in high selectivity (Sonoda et al., 2009).
Photogeneration of Heteroaryl Cations
The photogeneration of heteroaryl cations using halothiophenes, including 3-bromo-4-iodothiophene, has been investigated. Raviola et al. (2016) studied the photochemical dehalogenation of halothiophenes, which is an indirect access to heteroaryl cations, a crucial aspect in photochemical applications (Raviola et al., 2016).
Polymerization Studies
3-Bromo-4-iodothiophene has been used in polymerization studies to synthesize various polymers. Miyakoshi, Yokoyama, and Yokozawa (2004) utilized bromo-iodothiophenes for the polymerization of hexylthiophene, achieving low polydispersity and controlled molecular weight (Miyakoshi, Yokoyama, & Yokozawa, 2004).
Kinetic Studies in Polymerization
Kinetic studies involving3-bromo-4-iodothiophene have been conducted to understand its behavior in polymerization reactions. Lamps and Catala (2011) explored the controlled polymerization of this compound using Ni(dppp)Cl2 as a catalyst, demonstrating the strong effect of LiCl on the polymerization rate and yielding insights into the kinetics of such reactions (Lamps & Catala, 2011).
Synthesis of Thiophene Derivatives
The synthesis of 3-iodothiophenes, including derivatives of 3-bromo-4-iodothiophene, has been a focus of research. Santana et al. (2014) demonstrated a simple synthesis of 3-iodothiophenes using a range of thioenynes, which were then used in cross-coupling reactions to produce thiophene acetylenes (Santana et al., 2014).
Block Copolymer Synthesis
Research on the synthesis of block copolythiophenes using bromo-iodothiophenes, including 3-bromo-4-iodothiophene, has been conducted. Ohshimizu and Ueda (2008) successfully synthesized block copolymers using nickel-catalyzed coupling polymerization, demonstrating the potential for creating complex polymer structures (Ohshimizu & Ueda, 2008).
Photoelectron Spectroscopy Studies
The valence shell photoelectron spectrum of iodothiophenes, including 3-bromo-4-iodothiophene, has been studied to understand electron correlation and relativistic effects. Trofimov et al. (2002) characterized the main bands due to single-hole ionized states, providing important insights into the electronic structure of these compounds (Trofimov et al., 2002).
Electrochemical Reduction Studies
The electrochemical reduction of mono- and dihalothiophenes, including 3-bromo-4-iodothiophene, has been explored. Mubarak and Peters (1996) used cyclic voltammetry and controlled-potential electrolysis to study the reduction behavior, providing valuable data for understanding the electrochemical properties of these compounds (Mubarak & Peters, 1996).
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-iodothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIS/c5-3-1-7-2-4(3)6/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCBCVSLGOBRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)I)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90504764 | |
Record name | 3-Bromo-4-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-iodothiophene | |
CAS RN |
73882-41-4 | |
Record name | 3-Bromo-4-iodothiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73882-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-iodothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90504764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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